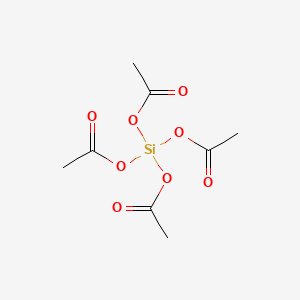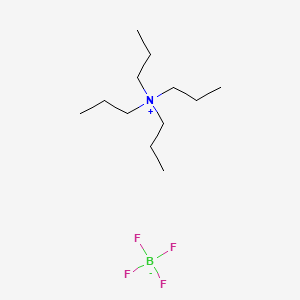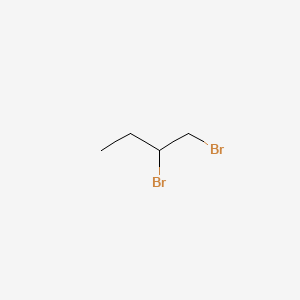
Sel de Garnet Rapide GBC
Vue d'ensemble
Description
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride is a useful research compound. Its molecular formula is C14H16ClN3 and its molecular weight is 261.75 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163941. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coloration Histologique
Le sel de Garnet Rapide GBC est largement utilisé en histologie pour la coloration des tissus. Il sert de colorant diazonium qui réagit avec des composants spécifiques des cellules pour fournir un contraste, ce qui est essentiel pour l'examen microscopique. Cette coloration aide à identifier les structures cellulaires et peut être particulièrement utile dans le diagnostic des maladies .
Dosage de l'activité enzymatique
En biochimie, le this compound est utilisé dans les dosages de l'activité enzymatique. Par exemple, il est utilisé dans la détection de l'activité de la phosphatase acide en formant un colorant azoïque rouge insoluble au site de l'activité enzymatique. Cette application est cruciale pour comprendre la cinétique et la fonction des enzymes .
Agent colorant industriel
Ce composé trouve une application en tant qu'agent colorant dans les produits industriels. Il est utilisé pour colorer les huiles, les cires, les graisses et divers dérivés d'hydrocarbures. Sa capacité à produire une gamme de couleurs du jaune au rouge en fait un produit précieux pour créer des produits visuellement attrayants .
Recherche sur les colorants azoïques
Le this compound fait l'objet de recherches dans l'étude des colorants azoïques. Les scientifiques étudient ses propriétés, telles que la solidité à la lumière et la solubilité, pour développer de nouveaux colorants aux caractéristiques améliorées pour une utilisation dans les textiles et autres matériaux .
Chimie analytique
En chimie analytique, le this compound est utilisé comme réactif. Il peut réagir avec des composés spécifiques pour former des complexes colorés, qui peuvent ensuite être mesurés spectrophotométriquement pour déterminer la concentration de l'analyte dans un échantillon .
Fabrication de pigments
Le composé est utilisé dans la fabrication de pigments. Il sert d'intermédiaire dans la production de colorants tels que le C.I. Solvent Red 24 et le C.I. Acid Red 115, qui sont utilisés dans diverses applications, notamment les encres et les plastiques .
Sécurité de l'emballage alimentaire
La recherche sur la migration des amines aromatiques primaires (PAA) provenant des matériaux d'emballage alimentaire implique souvent le this compound. Il est utilisé pour étudier les risques potentiels pour la santé associés au lessivage des PAA dans les produits alimentaires .
Études d'impact environnemental
Les scientifiques de l'environnement utilisent le this compound pour étudier l'impact des colorants azoïques sur les écosystèmes. Ses produits de dégradation et leurs effets sur la vie aquatique sont des domaines de recherche active, contribuant au développement de colorants plus sûrs et plus écologiques .
Mécanisme D'action
Target of Action
Fast Garnet Salt GBC, also known as 4-AMINO-2’,3-DIMETHYLAZOBENZENE HYDROCHLORIDE, primarily targets enzymes such as alkaline phosphatase . These enzymes play a crucial role in various biochemical reactions, including the hydrolysis of phosphate esters in an alkaline environment .
Mode of Action
Fast Garnet Salt GBC interacts with its targets through a process known as azo-dye methods . In the context of alkaline phosphatase staining, Fast Garnet Salt GBC reacts with α-naphthol to produce a red insoluble azo dye at the site of enzyme activity .
Biochemical Pathways
The interaction of Fast Garnet Salt GBC with α-naphthol affects the biochemical pathway involving alkaline phosphatase. The formation of the red insoluble azo dye indicates the presence and activity of the enzyme, thus affecting the downstream effects of the pathway .
Pharmacokinetics
Its solubility in water is known to be 5 mg/ml, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of Fast Garnet Salt GBC’s action are visible in the form of a red insoluble azo dye at the site of alkaline phosphatase activity. This indicates the presence and activity of the enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fast Garnet Salt GBC. For instance, the pH level of the environment can affect the interaction between Fast Garnet Salt GBC and α-naphthol. More specifically, an alkaline environment is necessary for the formation of the azo dye .
Analyse Biochimique
Biochemical Properties
Fast Garnet Salt GBC plays a significant role in biochemical reactions. In alkaline phosphatase staining, it reacts with α-naphthol to produce a red insoluble azo dye at the site of enzyme activity . This interaction with enzymes like alkaline phosphatase highlights its importance in biochemical assays .
Cellular Effects
Fast Garnet Salt GBC has been used for the staining of aspartate aminotransferase activity . It has also been used for measuring the non-specific esterase activity
Molecular Mechanism
The molecular mechanism of Fast Garnet Salt GBC involves its interaction with enzymes in the cell. As a diazonium dye, it can bind to enzymes such as alkaline phosphatase and aspartate aminotransferase, influencing their activity .
Metabolic Pathways
Fast Garnet Salt GBC is involved in the azo-dye methods, where it interacts with enzymes like alkaline phosphatase
Propriétés
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3.ClH/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDCZUQFOPHIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062312 | |
| Record name | C.I. Solvent Yellow 3, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-13-7 | |
| Record name | Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2298-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fast Garnet GBC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 3, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(o-tolyl)azo]-o-toluidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)







